6-(Difluoromethoxy)benzo[d]thiazole-2-carboxylic acid
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Overview
Description
6-(Difluoromethoxy)benzo[d]thiazole-2-carboxylic acid is a compound belonging to the benzothiazole family, which is known for its diverse biological activities Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethoxy)benzo[d]thiazole-2-carboxylic acid can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminothiophenol with difluoromethoxybenzoic acid under specific conditions. The reaction typically requires a catalyst and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave irradiation or one-pot multicomponent reactions. These methods can enhance the yield and purity of the product while reducing the reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethoxy)benzo[d]thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications .
Scientific Research Applications
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research has indicated its potential as a lead compound for the development of new drugs targeting specific diseases, such as tuberculosis and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and conductivity
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)benzo[d]thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by targeting essential enzymes or disrupting cell membrane integrity. In anticancer research, it may induce apoptosis or inhibit cell proliferation by interacting with key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole-6-carboxylic acid: A closely related compound with similar structural features and biological activities.
2-Aminobenzothiazole:
6-Bromo-2-benzothiazolamine: Known for its antimicrobial and anticancer properties
Uniqueness
6-(Difluoromethoxy)benzo[d]thiazole-2-carboxylic acid stands out due to the presence of the difluoromethoxy group, which can enhance its biological activity and stability. This unique feature makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C9H5F2NO3S |
---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
6-(difluoromethoxy)-1,3-benzothiazole-2-carboxylic acid |
InChI |
InChI=1S/C9H5F2NO3S/c10-9(11)15-4-1-2-5-6(3-4)16-7(12-5)8(13)14/h1-3,9H,(H,13,14) |
InChI Key |
JWJUTNOSODDJTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)SC(=N2)C(=O)O |
Origin of Product |
United States |
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